molecular formula C9H16N4O B1398907 1-(Azidoacetyl)-3,5-dimethylpiperidine CAS No. 1248154-95-1

1-(Azidoacetyl)-3,5-dimethylpiperidine

Cat. No.: B1398907
CAS No.: 1248154-95-1
M. Wt: 196.25 g/mol
InChI Key: WCVDNAGBSVHJEU-UHFFFAOYSA-N
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Description

1-(Azidoacetyl)-3,5-dimethylpiperidine is an organic compound characterized by the presence of an azido group attached to an acetyl moiety, which is further bonded to a piperidine ring substituted with two methyl groups at positions 3 and 5

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Azidoacetyl)-3,5-dimethylpiperidine can be synthesized through a multi-step process involving the following key steps:

    Formation of 3,5-dimethylpiperidine: This can be achieved through the hydrogenation of 3,5-dimethylpyridine.

    Acetylation: The 3,5-dimethylpiperidine is then acetylated using acetyl chloride in the presence of a base such as pyridine to form 1-acetyl-3,5-dimethylpiperidine.

    Azidation: The final step involves the introduction of the azido group. This can be done by reacting 1-acetyl-3,5-dimethylpiperidine with sodium azide in an appropriate solvent like dimethylformamide (DMF) under controlled temperature conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-(Azidoacetyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Common Reagents and Conditions:

    Substitution: Copper(I) catalysts are commonly used in click chemistry to facilitate the formation of triazoles.

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for the reduction of azides to amines.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for the oxidation of the piperidine ring.

Major Products:

    Triazoles: Formed via click chemistry.

    Amines: Resulting from the reduction of the azido group.

    N-oxides: Produced through oxidation reactions.

Scientific Research Applications

1-(Azidoacetyl)-3,5-dimethylpiperidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.

    Biology: The compound can be used to label biomolecules with azido groups, facilitating bioorthogonal reactions for imaging and tracking purposes.

    Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(Azidoacetyl)-3,5-dimethylpiperidine largely depends on the specific application and the chemical reactions it undergoes. For instance:

    Click Chemistry: The azido group reacts with alkynes in the presence of a copper(I) catalyst to form triazoles, a reaction that is highly specific and efficient.

    Reduction to Amines: The azido group is reduced to an amine, which can then participate in further chemical reactions or interact with biological targets.

Comparison with Similar Compounds

1-(Azidoacetyl)-3,5-dimethylpiperidine can be compared with other azido-containing compounds such as:

    Azidomethylpyridine: Similar in structure but with a pyridine ring instead of a piperidine ring.

    Azidoacetylpyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.

    Azidoacetylmorpholine: Features a morpholine ring, offering different chemical reactivity and applications.

Properties

IUPAC Name

2-azido-1-(3,5-dimethylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-7-3-8(2)6-13(5-7)9(14)4-11-12-10/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCVDNAGBSVHJEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CN=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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